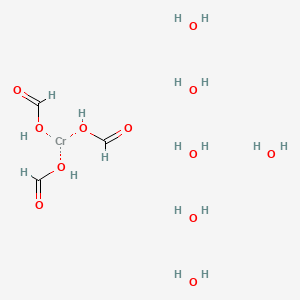![molecular formula C24H35NO5 B13793708 [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate: is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxy, methyl, and oct-2-enoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of hydroxy, methyl, and oct-2-enoyl groups through various organic reactions such as esterification, alkylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove double bonds or reduce functional groups.
Substitution: Various substitution reactions can occur, particularly at the pyridine ring or the ester groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alkanes or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, the compound may be studied for its potential biological activity. Its structure suggests it could interact with biological molecules, potentially leading to applications in drug discovery or as a biochemical probe.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly for targeting specific biological pathways.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties may make it suitable for applications in coatings, adhesives, or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Alteration of Cellular Processes: The compound could affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.
類似化合物との比較
Similar Compounds
- [5-hydroxy-6-methyl-4-[[(E)-hex-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-hex-2-enoate
- [5-hydroxy-6-methyl-4-[[(E)-dec-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-dec-2-enoate
Uniqueness
The uniqueness of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate lies in its specific functional groups and their arrangement. This structure allows for unique chemical reactivity and potential biological activity, distinguishing it from similar compounds with different chain lengths or functional groups.
特性
分子式 |
C24H35NO5 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate |
InChI |
InChI=1S/C24H35NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h12-16,28H,4-11,17-18H2,1-3H3/b14-12+,15-13+ |
InChIキー |
ILINSGSXAQOTLC-QUMQEAAQSA-N |
異性体SMILES |
CCCCC/C=C/C(=O)OCC1=CN=C(C(=C1COC(=O)/C=C/CCCCC)O)C |
正規SMILES |
CCCCCC=CC(=O)OCC1=CN=C(C(=C1COC(=O)C=CCCCCC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)



![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
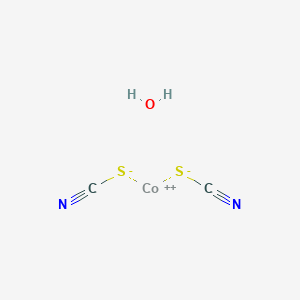
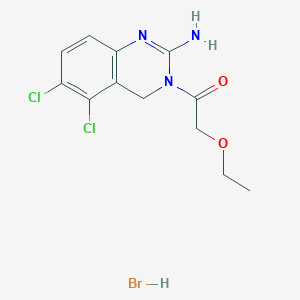
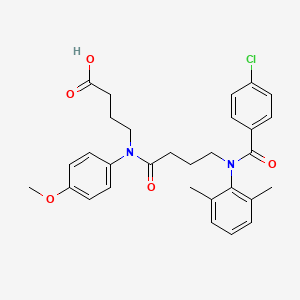
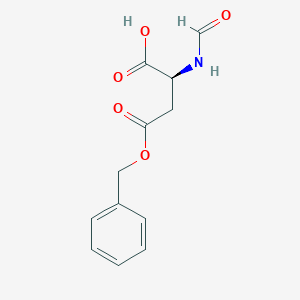
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
